molecular formula C33H36O8 B1216923 4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid CAS No. 5262-69-1

4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

Cat. No. B1216923
CAS RN: 5262-69-1
M. Wt: 560.6 g/mol
InChI Key: COVMVPHACFXMAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including the formation of cyclic structures and the introduction of various functional groups. A related synthesis process is seen in the production of methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.1^6,18.0^6,15.0^9,14^0,17.0^21]docosane-10-carboxylate, where specific crystallographic data has been detailed, highlighting the precision required in such synthesis processes (Smirnova, Tret’yakova, & Kazakova, 2010).

Molecular Structure Analysis

The molecular structure of complex organic compounds is critical to understanding their chemical behavior and potential applications. The detailed structural analysis, such as crystallographic data, helps in elucidating the conformation and spatial arrangement of atoms within the molecule. An example can be seen in the study of similar compounds, where specific cell parameters and crystallization data provide insights into the molecular architecture (Smirnova, Tret’yakova, & Kazakova, 2010).

Chemical Reactions and Properties

Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For instance, the metabolism of docosahexaenoic acid (DHA) in the retina to lipoxygenase reaction products highlights the biochemical activity of polyunsaturated fatty acids, which could be analogous to reactions involving our compound of interest (Bazan, Birkle, & Reddy, 1984).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, are crucial for its characterization and potential application. These properties are determined by the compound's molecular structure and composition. Research on related compounds provides a basis for understanding how specific structural features influence physical properties.

Chemical Properties Analysis

The chemical properties of a compound, including reactivity, stability, and interaction with other molecules, are defined by its molecular structure. Studies on similar molecules, such as the enzymatic and non-enzymatic oxidation products of DHA, offer insights into the types of reactions complex organic molecules might undergo and their potential biological activities (Vanrollins, Frade, & Carretero, 1989).

Scientific Research Applications

Biological Activities and Applications

  • Antibacterial and Antifungal Properties : Compounds derived from mangrove fungus, such as isoprenyl phenyl ethers, have shown to exhibit antibacterial and antifungal activities. One specific compound demonstrated inhibitory effects on hepG2 cell line growth, indicating potential for further investigation into its therapeutic applications (Shao et al., 2007).

  • Synthesis and Rearrangements : Research into the acid-catalyzed rearrangements of allyl 4-hydroxybenzoate and similar compounds has provided insights into chemical synthesis processes, contributing to the development of new synthetic methodologies (Dey & Dey, 2009).

  • Anti-inflammatory and Antioxidative Activities : Fullerene-polyamine conjugates, featuring functional groups similar to the query compound, have been synthesized and evaluated for antioxidative and anti-inflammatory activities. These compounds showed promising anti-lipid peroxidation and anti-lipoxygenase activities with relatively low cytotoxicity, indicating their potential as therapeutic agents (Magoulas et al., 2012).

  • Synthetic Applications and Chemical Reactions : The synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one illustrates the versatility of similar compounds in chemical synthesis, contributing to the creation of new molecules with potential biological activities (Hanzawa et al., 2012).

  • Biotransformation Studies : Research into the transformation of compounds like lavandulol by fungal strains such as Rhizopus oryzae highlights the biotransformation capabilities of fungi, leading to the production of metabolites with altered biological activities. This research area opens pathways to novel drug discovery and the understanding of metabolic processes (Daramwar et al., 2012).

properties

IUPAC Name

4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVMVPHACFXMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morellic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Reactant of Route 2
4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Reactant of Route 3
4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Reactant of Route 4
4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Reactant of Route 5
4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Reactant of Route 6
4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

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